molecular formula C18H19N3O2S B10988130 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10988130
M. Wt: 341.4 g/mol
InChI Key: HCRKYKQGVLVUMM-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopenta[d]thiazole ring fused with an indole moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C18H19N3O2S/c1-23-13-5-6-15-12(11-13)7-9-21(15)10-8-17(22)20-18-19-14-3-2-4-16(14)24-18/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,20,22)

InChI Key

HCRKYKQGVLVUMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the cyclopenta[d]thiazole ring, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using reagents such as amines and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential in drug development, especially for targeting specific biological pathways.

    Industry: Its chemical properties make it useful in the synthesis of materials and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide stands out due to its unique combination of a cyclopenta[d]thiazole ring and an indole moiety, which imparts distinct chemical and biological properties

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H22N4O2S
Molecular Weight366.5 g/mol
CAS Number2060820-47-3
LogP3.4618
Polar Surface Area71.074 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and indole have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that related compounds can induce apoptosis in colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM against HCT-116 and T47D cell lines respectively .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer cell metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to reduced cell viability and increased apoptosis .
  • Interaction with Tubulin : Some derivatives have been reported to bind competitively to the colchicine-binding site on tubulin, disrupting microtubule polymerization which is critical for cell division .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways.

Case Study 1: Anti-Cancer Efficacy

A study evaluated the cytotoxic effects of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting a dose-dependent response.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of related compounds against H2O2-induced cytotoxicity in neuroblastoma cell lines. The compound demonstrated potential in mitigating oxidative stress-related damage, indicating its applicability in neurodegenerative disorders .

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